molecular formula C27H23BrN4O3 B301645 2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Katalognummer B301645
Molekulargewicht: 531.4 g/mol
InChI-Schlüssel: AMJVGGHCPAIBJI-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BIBX1382 and belongs to the family of tyrosine kinase inhibitors.

Wirkmechanismus

BIBX1382 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. Tyrosine kinases are involved in the regulation of cell growth, differentiation, and survival, and their dysregulation is associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By inhibiting the activity of tyrosine kinases, BIBX1382 can block the signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have several biochemical and physiological effects, including the inhibition of tyrosine kinase activity, the reduction of cell proliferation, the induction of apoptosis, and the suppression of inflammation. In addition, BIBX1382 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BIBX1382 in lab experiments is its specificity for tyrosine kinases, which allows for the selective inhibition of specific signaling pathways. However, one of the limitations of using BIBX1382 is its potential toxicity, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on BIBX1382, including the development of more potent and selective tyrosine kinase inhibitors, the exploration of its potential applications in other disease areas, and the investigation of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration strategies for BIBX1382 in various experimental settings.

Synthesemethoden

The synthesis of BIBX1382 involves several steps, including the reaction of 2-bromo-4,5-dimethylphenylamine with 2-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting compound is then reacted with 2-bromo-4-cyanoacetophenone to form the intermediate compound. Finally, the intermediate compound is reacted with 2-(1H-benzimidazol-2-yl)-2-cyanoethanol to form BIBX1382.

Wissenschaftliche Forschungsanwendungen

BIBX1382 has been extensively studied for its potential applications in various research fields, including cancer research, cardiovascular research, and neurology research. In cancer research, BIBX1382 has been shown to inhibit the growth of cancer cells by blocking the activity of tyrosine kinases, which are enzymes that play a crucial role in cancer cell proliferation. In cardiovascular research, BIBX1382 has been shown to reduce the risk of thrombosis and atherosclerosis by inhibiting the activity of platelet-derived growth factor receptors. In neurology research, BIBX1382 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

Eigenschaften

Produktname

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Molekularformel

C27H23BrN4O3

Molekulargewicht

531.4 g/mol

IUPAC-Name

2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23BrN4O3/c1-16-10-20(28)23(11-17(16)2)30-26(33)15-35-24-9-8-18(13-25(24)34-3)12-19(14-29)27-31-21-6-4-5-7-22(21)32-27/h4-13H,15H2,1-3H3,(H,30,33)(H,31,32)/b19-12+

InChI-Schlüssel

AMJVGGHCPAIBJI-XDHOZWIPSA-N

Isomerische SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC

SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC

Kanonische SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.